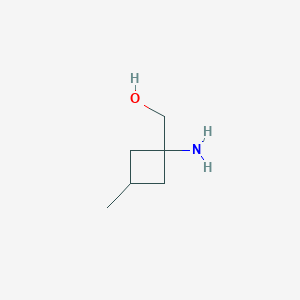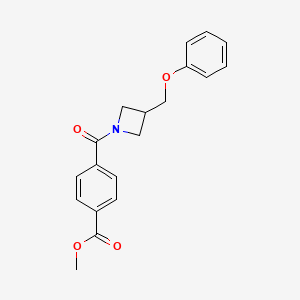
4-(3-(苯氧甲基)氮杂环丁烷-1-羰基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of azetidines, a class of compounds to which “Methyl 4-(3-(phenoxymethyl)azetidine-1-carbonyl)benzoate” belongs, can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Chemical Reactions Analysis
The chemical reactions involving azetidines, such as “Methyl 4-(3-(phenoxymethyl)azetidine-1-carbonyl)benzoate”, can be quite complex. The reactivity of azetidines is driven by a considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .科学研究应用
化学合成和分子性质
液晶合成
对新型液晶化合物的研究,包括具有偶氮/酯/席夫碱结构的化合物,突出了这些材料的合成和介晶稳定性。这些化合物具有可变的链长和极性取代基,显示出高的热稳定性和宽温度介晶范围,表明在显示器和光学器件中具有潜在的应用 Nagwa H. S. Ahmed 等人,2020。
催化羰基化环扩大
一项研究调查了 Co(CO)4- 催化的 N-苯甲酰基-2-甲基氮杂环丁烷羰基化环扩大至 β-内酰胺。这项研究提供了对反应机理和氮杂环 Cα 原子上取代基影响的见解,这可能与合成 β-内酰胺类抗生素或其他环状化合物有关 D. Ardura & R. López, 2007。
除草剂化合物合成
广谱除草剂成分 ZJ0273 及其放射性标记版本的合成证明了化学合成在创建工具以研究农用化学品的环境行为和归宿中的应用 Zheng-Min Yang 等人,2008。
在材料科学中的应用
液晶的中间相行为
偶氮/酯液晶化合物二元体系中侧向甲基取代基对中间相热行为的影响表明了分子结构对液晶性质的重要性。这项工作可以为设计具有特定光学和热性能的材料提供信息,用于液晶显示器和其他技术 G. Saad 等人,2018。
环境和分析应用
用于 HPLC 的荧光衍生化
具有类似结构特征的化合物 3,4-二氢-6,7-二甲氧基-4-甲基-3-氧代-喹喔啉-2-羰基叠氮化物作为高效液相色谱 (HPLC) 中醇类的高度灵敏荧光衍生化试剂。这表明 4-(3-(苯氧甲基)氮杂环丁烷-1-羰基)苯甲酸甲酯在分析化学中检测和定量物质的潜在应用 M. Yamaguchi 等人,1987。
安全和危害
未来方向
The future directions for research on “Methyl 4-(3-(phenoxymethyl)azetidine-1-carbonyl)benzoate” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications in various fields. Recent advances in the chemistry and reactivity of azetidines have been reported, and these could provide a basis for future research .
属性
IUPAC Name |
methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-23-19(22)16-9-7-15(8-10-16)18(21)20-11-14(12-20)13-24-17-5-3-2-4-6-17/h2-10,14H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUYECKDVOCWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

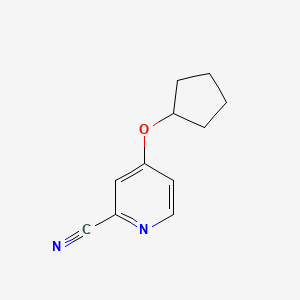
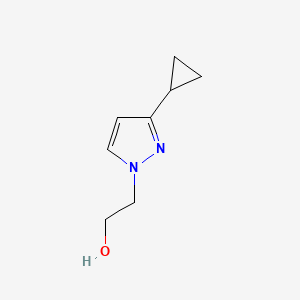
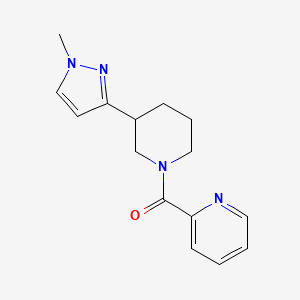
![(3R,5R,7R)-adamantan-1-yl((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2887597.png)
![(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone](/img/structure/B2887599.png)
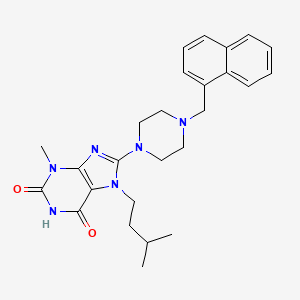
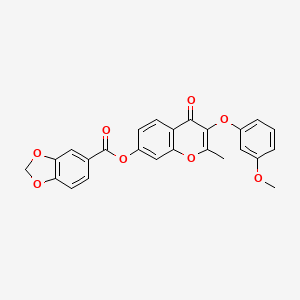
![[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride](/img/no-structure.png)

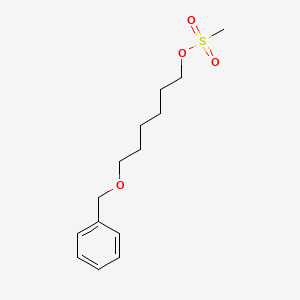
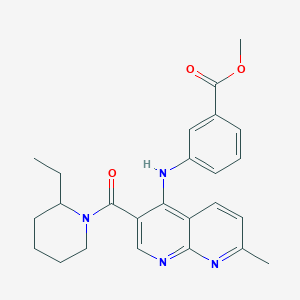
![5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3',4':3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione](/img/structure/B2887610.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2887612.png)
